REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].Cl.N=[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]1[CH:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)(=O)C>[CH:10]1[CH:11]=[CH:12][C:7]2[N:1]([C:2]([NH2:4])=[O:3])[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[CH:14]=[CH:13][C:8]=2[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
iminostilbene hydrochloride
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
Cl.N=C1C(C=CC=C1)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 25-30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C=CC=3C=CC=CC3N2C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].Cl.N=[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]1[CH:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)(=O)C>[CH:10]1[CH:11]=[CH:12][C:7]2[N:1]([C:2]([NH2:4])=[O:3])[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[CH:14]=[CH:13][C:8]=2[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
iminostilbene hydrochloride
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
Cl.N=C1C(C=CC=C1)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 25-30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C=CC=3C=CC=CC3N2C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |